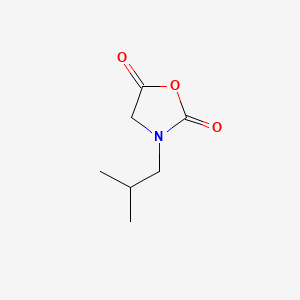

3-Isobutyloxazolidine-2,5-dione

Description

BenchChem offers high-quality 3-Isobutyloxazolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isobutyloxazolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-5(2)3-8-4-6(9)11-7(8)10/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTTVMKZMDCJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801277721 | |

| Record name | 3-(2-Methylpropyl)-2,5-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872806-45-6 | |

| Record name | 3-(2-Methylpropyl)-2,5-oxazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872806-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methylpropyl)-2,5-oxazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801277721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and properties of 3-Isobutyloxazolidine-2,5-dione

An In-depth Technical Guide to 4-Isobutyloxazolidine-2,5-dione (Leucine N-Carboxyanhydride)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Defining the Molecule and Its Significance

4-Isobutyloxazolidine-2,5-dione, more commonly known in scientific literature as L-Leucine N-Carboxyanhydride (Leu-NCA), is a heterocyclic organic compound derived from the essential amino acid L-leucine.[1] These molecules, belonging to the class of α-amino acid N-carboxyanhydrides (NCAs), are critical building blocks for the synthesis of polypeptides.[2][3] First discovered by Hermann Leuchs, NCAs serve as activated amino acid monomers that undergo ring-opening polymerization (ROP) to form high molecular weight polypeptides with controlled structures.[2][4] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of Leu-NCA, with a focus on its pivotal role in the development of advanced biomaterials and therapeutics. The high reactivity of the NCA ring allows for efficient peptide bond formation, releasing only carbon dioxide as a byproduct, which underscores its utility in clean and efficient polymerization reactions.[3][5]

PART 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Stereochemistry

The fundamental structure of Leu-NCA consists of a five-membered oxazolidine-2,5-dione ring with an isobutyl side chain attached to the chiral carbon at the 4-position. As it is derived from the naturally occurring amino acid L-leucine, the stereochemistry at this position is (S).

Diagram 1: Chemical Structure of (S)-4-Isobutyloxazolidine-2,5-dione (L-Leucine NCA)

Physicochemical Properties

The physical and chemical properties of Leu-NCA are summarized below. It is typically a white, crystalline solid that is highly sensitive to moisture.[2][6]

| Property | Value | Source(s) |

| IUPAC Name | (4S)-4-(2-methylpropyl)-1,3-oxazolidine-2,5-dione | [1] |

| Synonyms | L-Leucine N-carboxyanhydride, Leu-NCA | [1] |

| CAS Number | 3190-70-3 | [1] |

| Molecular Formula | C₇H₁₁NO₃ | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Physical Form | White to off-white solid | |

| Purity | Typically >97% | [7] |

| Storage | Store at -20°C under an inert atmosphere (e.g., nitrogen) | [5][7][8] |

| Solubility | Soluble in many organic solvents (e.g., THF, DMF, DCM) | [6] |

PART 2: Synthesis and Purification

The Fuchs-Farthing Method: A Proven Synthetic Route

The most prevalent method for synthesizing NCAs, including Leu-NCA, is the Fuchs-Farthing method, which involves the direct phosgenation of the unprotected amino acid.[9] To enhance safety and ease of handling, gaseous phosgene has been largely replaced by its liquid congeners, diphosgene and triphosgene.[4][9] The reaction proceeds by converting the amino acid into an intermediate N-chloroformyl amino acid, which then undergoes cyclization to form the NCA, releasing hydrogen chloride (HCl) as a byproduct.

Diagram 2: Synthesis of Leu-NCA via the Fuchs-Farthing Method

Detailed Experimental Protocol: Synthesis of Leu-NCA

This protocol describes a representative synthesis using triphosgene in an anhydrous solvent. All operations must be conducted in a well-ventilated fume hood due to the toxicity of reagents and byproducts.

Materials:

-

L-Leucine (1.0 eq)

-

Triphosgene (0.4 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexane

-

Nitrogen or Argon gas supply

Procedure:

-

Reaction Setup: Suspend L-Leucine in anhydrous THF under a nitrogen atmosphere in a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Phosgenation: Slowly add a solution of triphosgene in anhydrous THF to the stirred suspension at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 60-65°C) and maintain for 2-4 hours. The reaction mixture should clarify as the L-Leucine is consumed and the NCA is formed.

-

Solvent Removal: After the reaction is complete, allow the solution to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification (Recrystallization): Dissolve the crude solid in a minimal amount of hot anhydrous THF or ethyl acetate. Add anhydrous hexane dropwise until the solution becomes turbid.

-

Crystallization: Allow the solution to cool slowly to room temperature and then place it in a freezer (-20°C) overnight to facilitate complete crystallization.

-

Isolation and Storage: Filter the crystalline Leu-NCA product under a nitrogen atmosphere, wash with cold anhydrous hexane, and dry under high vacuum.[5] Store the purified product in a sealed container under nitrogen at -20°C to prevent degradation.[5][7]

Purification and Quality Control

The purity of the NCA monomer is paramount for achieving controlled polymerization and high molecular weight polypeptides.[4] Impurities, such as residual HCl or unreacted amino acids, can initiate unwanted side reactions or terminate the growing polymer chains.[4][9]

-

Recrystallization: The most common method for purifying solid NCAs.

-

Flash Column Chromatography: An effective technique for removing impurities from NCAs that are difficult to recrystallize.[9]

PART 3: Reactivity and Ring-Opening Polymerization (ROP)

Chemical Reactivity

The oxazolidine-2,5-dione ring of Leu-NCA possesses two electrophilic carbonyl carbons (C2 and C5), making it highly susceptible to nucleophilic attack.[9] This reactivity is the basis for its polymerization. However, it also makes the molecule highly sensitive to moisture, which can hydrolyze the ring back to the parent amino acid, L-leucine, with the release of CO₂.[2]

Mechanisms of Ring-Opening Polymerization

The ROP of NCAs can proceed through several mechanisms, primarily the Normal Amine Mechanism (NAM) and the Activated Monomer Mechanism (AMM) .[9][10] The choice of initiator dictates the dominant pathway.

-

Normal Amine Mechanism (NAM): Initiated by primary amines. The amine attacks the C5 carbonyl, leading to ring opening and the formation of a carbamate, which subsequently decarboxylates to generate a new terminal amine. This new amine then propagates the polymerization. NAM generally allows for good control over the polymer's molecular weight and results in low dispersity.[10][11]

-

Activated Monomer Mechanism (AMM): Typically initiated by strong bases or tertiary amines.[9][10] The initiator deprotonates the N-H bond of the NCA monomer, creating a highly nucleophilic N-anion. This "activated monomer" then attacks another NCA molecule, propagating the chain. AMM can lead to very rapid polymerization but often results in broader molecular weight distributions.[10]

Diagram 3: Mechanisms of NCA Ring-Opening Polymerization

Experimental Protocol: Synthesis of Poly-L-leucine via ROP

This protocol describes the synthesis of a homopolypeptide using a primary amine initiator.

Materials:

-

Purified Leu-NCA

-

Benzylamine (initiator)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Diethyl ether (for precipitation)

Procedure:

-

Setup: In a glovebox or under an inert atmosphere, dissolve the desired amount of Leu-NCA in anhydrous DMF.

-

Initiation: Calculate the required amount of benzylamine to achieve the target degree of polymerization (Monomer:Initiator ratio). Add the initiator to the stirred NCA solution.

-

Polymerization: Allow the reaction to proceed at room temperature for 24-72 hours. Monitor the reaction by IR spectroscopy by observing the disappearance of the anhydride peaks (~1850 and 1790 cm⁻¹).

-

Precipitation: Once the polymerization is complete, precipitate the resulting poly-L-leucine by adding the reaction mixture dropwise into a large volume of cold diethyl ether with vigorous stirring.

-

Isolation: Collect the white polymer precipitate by filtration or centrifugation.

-

Purification: Wash the polymer multiple times with diethyl ether to remove any unreacted monomer and residual solvent.

-

Drying: Dry the final polypeptide product under high vacuum to a constant weight.

PART 4: Applications in Drug Development and Materials Science

The ability to form well-defined polypeptides makes Leu-NCA an invaluable monomer in biomedical research.[9] Poly-L-leucine and its copolymers exhibit hydrophobic properties, which are exploited in various applications.

-

Drug Delivery: Leu-NCA is used to synthesize amphiphilic block copolymers (e.g., PEG-poly(L-leucine)). These polymers self-assemble in aqueous solutions to form micelles or vesicles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability.[4]

-

Biomaterials and Tissue Engineering: Polypeptides derived from Leu-NCA can be used to create scaffolds, hydrogels, and other materials for tissue regeneration. Their biocompatibility and biodegradability make them attractive for these applications.[9][10]

-

Peptide Synthesis: While primarily used for polymerization, NCAs can also be used for the stepwise synthesis of peptides, offering a route that avoids many of the coupling reagents typically used in solid-phase peptide synthesis.[5]

PART 5: Spectroscopic Characterization

Confirming the structure and purity of synthesized Leu-NCA is essential.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the isobutyl protons (-CH(CH₃)₂, -CH₂-), the alpha-proton on the ring, and the N-H proton. The diastereotopic nature of the methyl groups and methylene protons often leads to complex splitting patterns. |

| ¹³C NMR | Resonances for the two distinct carbonyl carbons of the anhydride ring (typically ~170 ppm and ~152 ppm), the chiral alpha-carbon, and the carbons of the isobutyl side chain.[12] |

| FT-IR | Characteristic strong, split C=O stretching bands for the cyclic anhydride at approximately 1850 cm⁻¹ and 1790 cm⁻¹. |

| Mass Spec | The molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight (157.17 g/mol ). |

PART 6: Safety and Handling

Hazard Statements:

-

Harmful if swallowed.[13]

-

Causes skin irritation.[13]

-

Causes serious eye irritation.[13]

-

May cause respiratory irritation.[13]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] Avoid breathing dust.[14]

-

Storage: Store in a tightly sealed container in a dry, cool place (-20°C) under an inert atmosphere.[7] Containers that have been opened must be carefully resealed to prevent moisture ingress.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[14]

References

-

Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides. (2017). MDPI. Available at: [Link]

-

Synthesis of polypeptides via bioinspired polymerization of in situ purified N-carboxyanhydrides. (2019). PNAS. Available at: [Link]

-

Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. (2017). MPG.PuRe. Available at: [Link]

-

Amino acid N-carboxyanhydride. Wikipedia. Available at: [Link]

-

Cheng, J., Ziller, J. W., & Deming, T. J. (2000). Synthesis of Optically Active β-Amino Acid N-Carboxyanhydrides. Cheng Research Group. Available at: [Link]

-

Ring-Opening Polymerization of N-Carboxyanhydrides Initiated by a Hydroxyl Group. (2017). ACS Publications. Available at: [Link]

-

Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). PMC. Available at: [Link]

-

Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carboxyanhydride. (2023). ACS Publications. Available at: [Link]

-

Controlled Synthesis of Telechelic Polypeptides via Polymerization of N-Carboxyanhydrides Mediated by Phosphate Kinetic Modulators. (2025). ACS Publications. Available at: [Link]

-

N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2022). The Royal Society of Chemistry. Available at: [Link]

-

Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis. ResearchGate. Available at: [Link]

-

Controlled synthesis of telechelic polypeptides via polymerization of N-carboxyanhydrides mediated by phosphate kinetic modulato. (2025). Cheng Research Group. Available at: [Link]

-

Fast and controlled Ring-Opening Polymerization of N-carboxyanhydrides via a cooperative bifunctional amino acid. ResearchGate. Available at: [Link]

-

Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2016). Taylor & Francis Online. Available at: [Link]

-

L-Val-NCA | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]

-

SAFETY DATA SHEET. Available at: [Link]

-

CAS No : 24601-74-9 | Product Name : L-Valine N-Carboxyanhydride. Pharmaffiliates. Available at: [Link]

-

Boc-L-Valine N-carboxyanhydride | CAS#:141468-55-5. Chemsrc. Available at: [Link]

-

(S)-4-isobutyloxazolidine-2,5-dione. PubChem. Available at: [Link]

-

Z-L-Valine NCA Industry Analysis and Consumer Behavior. Data Insights Market. Available at: [Link]

-

S1. Materials and reagents S1.1. LC/MS solvents and eluent additives Acetonitrile, methanol, water, and formic acid (98%) were p. EGUsphere. Available at: [Link]

-

Isobutyloxazolidine-2,5-dione | 51248-35-2. MilliporeSigma. Available at: [Link]

-

α-Amino acid N-Carboxy Anhydrides in pharmaceutical innovations:. (2022). PMC Isochem. Available at: [Link]

-

New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. (2024). MDPI. Available at: [Link]

-

3-Allyl-5-isobutylimidazolidine-2,4-dione. SpectraBase. Available at: [Link]

-

Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. (2002). Available at: [Link]

-

(S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023. PubChem - NIH. Available at: [Link]

-

Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. (2015). JSciMed Central. Available at: [Link]

-

3-Methyloxazolidine-2,5-dione | C4H5NO3 | CID 138603. PubChem - NIH. Available at: [Link]

-

Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. PubMed. Available at: [Link]

Sources

- 1. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 3. pmcisochem.fr [pmcisochem.fr]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 24601-74-9: Valine N-carboxyanhydride | CymitQuimica [cymitquimica.com]

- 7. (R)-4-Isobutyloxazolidine-2,5-dione | 51018-87-2 [sigmaaldrich.com]

- 8. 3190-70-3|(S)-4-Isobutyloxazolidine-2,5-dione|BLD Pharm [bldpharm.com]

- 9. mdpi.com [mdpi.com]

- 10. pure.mpg.de [pure.mpg.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jscimedcentral.com [jscimedcentral.com]

- 13. L-Valine N-Carboxyanhydride | 24601-74-9 [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

Technical Master File: 3-Isobutyloxazolidine-2,5-dione (Leucine NCA) & Isomers

The following technical guide is structured as a Master Technical File for researchers and drug development scientists. It addresses the specific nomenclature ambiguity of the topic while providing rigorous protocols for the most commercially and scientifically relevant isomer.

Part 1: Nomenclature & Chemical Identity (Critical Resolution)

EXECUTIVE ALERT: Positional Isomerism & Commercial Ambiguity The string "3-Isobutyloxazolidine-2,5-dione" presents a critical nomenclature hazard in chemical sourcing and synthesis. It is frequently used in commercial databases as a synonym for Leucine NCA (4-substituted), despite chemically describing N-Isobutyl Glycine NCA (3-substituted).

You must verify your target molecule structure before proceeding.

| Feature | Target A: Leucine NCA (Most Likely) | Target B: N-Isobutyl Glycine NCA (Specialized) |

| IUPAC Name | 4 -isobutyl-1,3-oxazolidine-2,5-dione | 3 -isobutyl-1,3-oxazolidine-2,5-dione |

| Common Name | L-Leucine NCA | N-Isobutyl Glycine NCA |

| CAS Number | 3190-70-3 (L-isomer)51248-35-2 (Racemic) | Not widely listed (Custom synthesis often req.)[1][2][3] |

| Polymer Product | Poly(L-leucine) (Polypeptide) | Poly(N-isobutyl glycine) (Peptoid) |

| Secondary Structure | No H-bonding (flexible/amorphous) | |

| Application | Drug delivery (hydrophobic blocks), Tissue Engineering | Peptidomimetics, Protease-resistant therapeutics |

This guide primarily details Target A (Leucine NCA) due to its prevalence in drug development (e.g., copolymer micelles), but includes a dedicated section for Target B (Peptoids) .

Part 2: Structural Analysis & Reactivity

Physicochemical Profile (Leucine NCA)

-

Formula:

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 93–96 °C (Decomposes).

-

Solubility: Soluble in THF, Dioxane, DMF, DMSO. Insoluble/Decomposes in water/alcohols.

Reactivity Core: The NCA Ring

The oxazolidine-2,5-dione ring is a "coiled spring" of energy, driven by the release of

-

Nucleophilic Attack (C5): Primary amines attack C5, opening the ring to form an amino acid amide and releasing

. This is the basis of Ring-Opening Polymerization (ROP). -

Moisture Sensitivity: Water attacks C5 to form the carbamic acid, which decarboxylates to the free amino acid (Leucine). This "kills" the active monomer.

-

Protocol Rule: All solvents must be anhydrous (<10 ppm

).

-

Part 3: Synthesis Protocol (Fuchs-Farthing Method)

This protocol describes the synthesis of Leucine NCA from L-Leucine using Triphosgene. This method is safer than using gaseous phosgene but requires strict ventilation.

Reaction Scheme

Graphviz Workflow: Synthesis & Purification

Caption: Step-by-step workflow for the synthesis and purification of Leucine NCA via the Triphosgene route.

Detailed Methodology

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser,

inlet, and HCl trap (NaOH solution). -

Suspension: Suspend L-Leucine (10.0 g, 76 mmol) in anhydrous THF (150 mL).

-

Addition: Add Triphosgene (7.6 g, 25.6 mmol) in one portion.

-

Reaction: Heat to 50°C. The suspension will gradually clear as the NCA forms and dissolves. Reaction is complete when the solution is transparent (approx. 2-3 hours).

-

Work-up:

-

Cool to room temperature.[5]

-

Purge with

for 30 mins to remove excess HCl/phosgene. -

Concentrate to ~20 mL under reduced pressure.

-

Precipitate by adding anhydrous Hexane (100 mL) inside a glovebox or under strict inert flow.

-

-

Purification (The "Self-Validating" Step):

-

Dissolve crude solid in minimal THF.

-

Add Hexane until cloudy. Cool to -20°C.

-

Repeat 3 times. Why? Traces of HCl or amine salts will terminate polymerization. Only 3x recrystallized material yields high molecular weight polymers.

-

Part 4: Polymerization (Ring-Opening Polymerization)

Mechanism: Normal Amine Mechanism (NAM)

The most controlled method for synthesizing Poly(L-leucine) is the Normal Amine Mechanism, initiated by a primary amine (e.g., hexylamine or PEG-amine).

Graphviz Pathway: ROP Mechanism

Caption: The Normal Amine Mechanism (NAM) cycle for the polymerization of Leucine NCA.

Experimental Protocol for Poly(L-Leucine)

-

Glovebox: Perform all steps in an inert atmosphere (

ppm). -

Solution: Dissolve purified Leucine NCA (500 mg) in anhydrous DMF (5 mL).

-

Initiation: Add Hexylamine stock solution. Target degree of polymerization (DP) = [Monomer]/[Initiator].

-

Example: For DP=50, add 0.064 mmol Hexylamine.

-

-

Incubation: Stir at room temperature for 48-72 hours.

-

Validation: Monitor disappearance of NCA anhydride peaks (1790, 1850 cm⁻¹) via FTIR.

-

-

Termination: Precipitate into diethyl ether. Wash with water to remove DMF. Dry in vacuo.

Part 5: The N-Substituted Isomer (Peptoids)

If your research specifically targets 3-Isobutyloxazolidine-2,5-dione (N-Isobutyl Glycine NCA), you are synthesizing a Peptoid .

Key Differences in Synthesis

-

Precursor: Start with N-isobutyl glycine (synthesized via reductive amination of isobutyraldehyde + glycine).

-

Polymerization: N-substituted NCAs are less reactive and more prone to steric hindrance.

-

Properties: The resulting Poly(N-isobutyl glycine) is devoid of backbone hydrogen donors, making it highly soluble in organic solvents and resistant to proteolysis (ideal for stable drug carriers).

Comparative Data Table

| Property | Poly(L-Leucine) | Poly(N-Isobutyl Glycine) |

| Backbone Type | Polypeptide (-NH-CHR-CO-) | Polypeptoid (-NR-CH2-CO-) |

| Chirality | L-Chiral Center | Achiral (unless side chain is chiral) |

| Secondary Structure | Stable | Amorphous / Helical (Polyproline type I) |

| Protease Stability | Low (Degradable) | High (Resistant) |

| Solubility | Hydrophobic (aggregates in water) | Tunable / Lipophilic |

References

-

Kricheldorf, H. R. (2006). Polypeptides via Ring-Opening Polymerization of α-Amino Acid N-Carboxyanhydrides (NCAs). In Alpha-Amino Acid N-Carboxyanhydrides and Related Heterocycles. Springer.

-

Deming, T. J. (2007). Synthetic Polypeptides for Biomedical Applications. Progress in Polymer Science.

-

Luxenhofer, R., et al. (2010). Polypeptoids: Stability and solubility of poly(N-substituted glycine)s. Macromolecules.

-

Sigma-Aldrich. (2024). Product Specification: L-Leucine NCA (CAS 3190-70-3).

-

PubChem. (2024). Compound Summary: (S)-4-Isobutyloxazolidine-2,5-dione.[3] National Library of Medicine.

Sources

- 1. NCA - UNCA | PMC Isochem [pmcisochem.fr]

- 2. 1820827-27-7_CAS号:1820827-27-7_(2R,5S)-3-(4-Cyano-3-(trifluoromethyl)phenyl)-2-(trifluoromethyl)oxazolidine-5-carboxylic acid - 化源网 [m.chemsrc.com]

- 3. (S)-4-isobutyloxazolidine-2,5-dione | C7H11NO3 | CID 10236023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS:51248-35-2, 4-异丁基噁唑烷-2,5-二酮-毕得医药 [bidepharm.com]

- 5. lookchem.com [lookchem.com]

Solubility and Solvent Dynamics of 3-Isobutyloxazolidine-2,5-dione in Organic Media

Executive Summary

The compound 3-isobutyloxazolidine-2,5-dione (CAS 51248-35-2), more commonly referred to in polymer chemistry as N-isobutylglycine N-carboxyanhydride (N-iBu-NCA) , is a critical monomer used in the synthesis of advanced polypeptoids[1]. Unlike traditional polypeptides, polypeptoids lack hydrogen-bond donors along their backbone, granting them unique thermal processability and solubility profiles. However, the successful Ring-Opening Polymerization (ROP) of these materials relies entirely on the precise understanding of the monomer’s solubility. This whitepaper deconstructs the thermodynamic causality behind the solubility of N-iBu-NCA in organic solvents and provides field-proven, self-validating protocols for its handling and polymerization.

Mechanistic Causality of Solubility: The Role of N-Alkylation

To master the handling of 3-isobutyloxazolidine-2,5-dione, one must first understand the molecular physics governing its phase behavior.

Standard

In stark contrast, 3-isobutyloxazolidine-2,5-dione features an N-isobutyl substitution [2]. This simple alkylation fundamentally alters the thermodynamics of solvation through three mechanisms:

-

Eradication of Hydrogen Bonding : The tertiary nitrogen cannot donate hydrogen bonds, effectively dismantling the intermolecular H-bond network that typically causes NCA aggregation.

-

Steric Frustration : The bulky, branched isobutyl group disrupts crystal packing efficiency, significantly lowering the lattice energy required for dissolution.

-

Hydrophobic Enhancement : The aliphatic side chain increases the monomer's affinity for moderately polar and non-polar organic media.

Consequently, N-iBu-NCA exhibits exceptional solubility in a broad spectrum of organic solvents, allowing chemists to perform ROP in non-coordinating solvents that minimize side reactions[2][3].

Quantitative Solubility Profile

The table below synthesizes the solubility behavior of 3-isobutyloxazolidine-2,5-dione across various organic solvents, highlighting the causality between solvent properties and ROP suitability.

| Organic Solvent | Dielectric Constant ( | Solubility Profile | Mechanistic Suitability for ROP |

| Dichloromethane (DCM) | 8.93 | Excellent (>1.0 M) | Ideal. Low polarity minimizes chain-transfer side reactions; easily removed under vacuum. |

| Tetrahydrofuran (THF) | 7.52 | Excellent (>1.0 M) | Standard choice. Solvates both the monomer and the growing polypeptoid chain effectively. |

| Benzonitrile | 25.2 | Excellent (>0.5 M) | Highly suitable. Often used for precise, controlled ROP to achieve Poisson molecular weight distributions. |

| Toluene | 2.38 | Good (~0.2 - 0.5 M) | Useful for highly controlled, slow kinetics. The non-polar nature suppresses premature proton transfer. |

| Hexane | 1.89 | Poor / Insoluble | Unsuitable for ROP. Used primarily as an anti-solvent for the precipitation and purification of the monomer. |

| Water | 80.1 | Reactive / Degrades | Critical Failure . Water acts as a proton transfer catalyst, causing rapid, uncontrolled hydrolysis of the NCA ring[3]. |

Experimental Workflow: Self-Validating Solubility & ROP Protocol

Because NCAs are highly susceptible to moisture-induced degradation, every step of the dissolution and polymerization process must be a self-validating system . If moisture is present, the NCA will prematurely ring-open, forming insoluble oligomers and releasing CO

Step-by-Step Methodology

Step 1: Rigorous Solvent Purification (Validation Check)

-

Pass the chosen solvent (e.g., THF or DCM) through an activated alumina column in a solvent purification system (SPS).

-

Self-Validation: Perform a Karl Fischer titration. The solvent must register < 10 ppm H

O before proceeding.

Step 2: Inert Atmosphere Preparation

-

Transfer the purified solvent and the 3-isobutyloxazolidine-2,5-dione monomer into an argon-filled glovebox.

-

Ensure the glovebox sensors read < 1 ppm O

and < 1 ppm H

Step 3: Monomer Dissolution & Gravimetric Assessment

-

Weigh 500 mg of 3-isobutyloxazolidine-2,5-dione into a flame-dried Schlenk flask.

-

Gradually add 5.0 mL of anhydrous THF to achieve a ~0.6 M concentration.

-

Self-Validation: Swirl gently. The solution must become entirely clear and colorless within 60 seconds. If the solution remains turbid, moisture contamination has occurred, and the batch must be aborted.

Step 4: Controlled Ring-Opening Polymerization (ROP)

-

Once homogeneous solubility is confirmed, inject a primary amine initiator (e.g., benzylamine) at the desired monomer-to-initiator ([M]/[I]) ratio.

-

Self-Validation: Monitor the solution for effervescence. The controlled release of CO

bubbles is the visual confirmation of successful nucleophilic attack and chain propagation.

Visualizations of Mechanisms and Workflows

Caption: Mechanistic pathway of N-iBu-NCA solvation and subsequent Ring-Opening Polymerization (ROP).

Caption: Self-validating experimental workflow for moisture-free NCA solubility testing and polymerization.

References

-

Title : Isobutyloxazolidine-2,5-dione | 51248-35-2 - Sigma-Aldrich Source : sigmaaldrich.com URL : 1

-

Title : Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution Source : tu-dresden.de URL : 2

-

Title : Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides | Polymer Science & Technology Source : acs.org URL :3

Sources

Polypeptides vs. Polypeptoids: A Mechanistic and Structural Analysis of Leucine NCA and 3-Isobutyloxazolidine-2,5-dione

Executive Summary

In the design of sequence-defined biomaterials, the subtle repositioning of a single functional group dictates the entire macromolecular fate of the resulting polymer. This technical guide explores the profound chemical, mechanistic, and biophysical divergences between Leucine N-carboxyanhydride (Leucine NCA) and its structural isomer, 3-Isobutyloxazolidine-2,5-dione .

While both monomers share the identical molecular formula (C₇H₁₁NO₃) and feature an isobutyl moiety attached to an oxazolidine-2,5-dione ring, the position of this substitution—the

Structural Chemistry: C-Alkyl vs. N-Alkyl Substitution

To understand the divergent behavior of these monomers, we must first examine the numbering of the 1,3-oxazolidine-2,5-dione ring: Oxygen is position 1, the carbonyls are at positions 2 and 5, Nitrogen is at position 3, and the

Leucine NCA: (4S)-4-isobutyloxazolidine-2,5-dione

Leucine NCA is the standard N-carboxyanhydride of the naturally occurring amino acid L-leucine.

-

Substitution Site: The isobutyl side chain is located at the C4 position (the

-carbon). -

Nitrogen Status: The nitrogen at position 3 is unsubstituted, meaning it retains a reactive N–H proton .

-

Polymer Class: Ring-opening polymerization (ROP) yields Poly(L-leucine) , a classical polypeptide [1].

3-Isobutyloxazolidine-2,5-dione: N-isobutylglycine NCA (Nleu NCA)

3-Isobutyloxazolidine-2,5-dione is an N-substituted NCA (NNCA), specifically derived from N-isobutylglycine.

-

Substitution Site: The isobutyl side chain is located at the N3 position (the nitrogen atom).

-

Nitrogen Status: The nitrogen is fully substituted; it lacks an N–H proton .

-

Polymer Class: ROP yields Poly(N-isobutylglycine) , a peptidomimetic known as a polypeptoid [2, 4].

Mechanistic Implications in Ring-Opening Polymerization (ROP)

The presence or absence of the N3 proton is the single most critical factor governing the polymerization kinetics and control of these monomers.

The Normal Amine Mechanism (NAM) vs. Activated Monomer Mechanism (AMM)

During the ROP of standard NCAs like Leucine NCA , polymerization typically proceeds via the Normal Amine Mechanism (NAM) , where a primary amine initiator nucleophilically attacks the C5 carbonyl, leading to ring opening, decarboxylation, and the exposure of a new propagating amine terminus.

However, because Leucine NCA possesses an acidic N–H proton (pKa ~12), strong bases—or even the propagating amine itself under certain conditions—can deprotonate the monomer. This generates an NCA anion, triggering the Activated Monomer Mechanism (AMM) . AMM leads to rapid, uncontrolled polymerization, resulting in broad molecular weight distributions (dispersity, Đ > 1.5), chain branching, and loss of end-group fidelity.

The "AMM-Proof" Nature of NNCAs

By shifting the isobutyl group to the nitrogen atom, 3-Isobutyloxazolidine-2,5-dione becomes structurally immune to AMM [4]. Lacking an abstractable proton, it cannot form the NCA anion. Consequently, its polymerization is forced to proceed exclusively via NAM. This strict mechanistic enforcement allows for highly controlled, "living" polymerizations that follow a Poisson distribution, yielding polypeptoids with exceptionally low dispersity (Đ < 1.1) and predictable molecular weights [5].

Figure 1: Divergent ROP pathways dictated by the presence or absence of the N3 proton.

Macromolecular Architecture & Biophysical Properties

The structural shift from C-alkylation to N-alkylation profoundly alters the biophysics of the resulting macromolecules.

Poly(L-leucine): Rigid and Hydrogen-Bonded

In poly(L-leucine), the backbone contains secondary amides. The N–H groups act as robust hydrogen bond donors, while the C=O groups act as acceptors. This extensive intramolecular hydrogen bonding drives the polymer to fold into rigid

Poly(N-isobutylglycine): Flexible and Biomimetic

In poly(N-isobutylglycine), the backbone consists entirely of tertiary amides. There are no hydrogen bond donors on the polymer backbone. Without the thermodynamic driving force of hydrogen bonding, polypeptoids are highly flexible and amorphous. Their conformation is dictated solely by the steric bulk of the N-substituent and the cis/trans isomerization of the amide bond.

Furthermore, because natural proteases recognize the secondary amide bonds and specific

Figure 2: Biophysical consequences of backbone hydrogen bonding capacity.

Quantitative Comparison

| Property | Leucine NCA | 3-Isobutyloxazolidine-2,5-dione |

| IUPAC Name | (4S)-4-isobutyloxazolidine-2,5-dione | 3-isobutyloxazolidine-2,5-dione |

| Substitution Site | C4 ( | N3 (Nitrogen) |

| Backbone Proton | Present (N–H) | Absent (N-Alkyl) |

| Susceptibility to AMM | High (Requires strict NAM control) | None (Strictly NAM/Living) |

| Resulting Polymer | Poly(L-leucine) (Polypeptide) | Poly(N-isobutylglycine) (Polypeptoid) |

| Polymer Backbone | Secondary Amides | Tertiary Amides |

| Secondary Structure | Flexible, Amorphous | |

| Enzymatic Stability | Susceptible to proteases | Highly resistant to proteases |

Experimental Protocols: Self-Validating ROP Workflows

The following protocols detail the synthesis of both polymers. Causality note: NCA polymerizations are notoriously sensitive to moisture. Water acts as a nucleophile, initiating uncontrolled NAM, while the resulting hydroxide ions can initiate AMM. Therefore, strict anhydrous conditions (glovebox, Schlenk line) are not optional; they are the self-validating foundation of the protocol.

Protocol 1: Controlled Synthesis of Poly(L-leucine) via NAM

Objective: Suppress AMM by utilizing a highly nucleophilic, low-basicity primary amine in a low-dielectric solvent.

-

Preparation: Inside an argon-filled glovebox, dissolve 1.0 g of recrystallized Leucine NCA (6.36 mmol) in 10 mL of anhydrous, septum-sealed N,N-dimethylformamide (DMF).

-

Initiation: Rapidly inject a standardized solution of hexylamine (initiator) at a Monomer-to-Initiator ([M]:[I]) ratio of 50:1. Hexylamine is chosen because its nucleophilicity outcompetes its basicity, favoring C5 attack over N3 deprotonation.

-

Propagation & Monitoring: Stir the reaction at 25°C. Monitor the reaction via FTIR spectroscopy. The self-validation metric is the disappearance of the characteristic NCA anhydride carbonyl stretching bands at 1790 cm⁻¹ and 1850 cm⁻¹ .

-

Termination: Once NCA bands are completely absent (typically 24-48 hours), precipitate the viscous solution into excess cold diethyl ether.

-

Isolation: Centrifuge, wash the white poly(L-leucine) precipitate with methanol to remove unreacted initiator, and dry under high vacuum.

Protocol 2: Transition-Metal Catalyzed ROP of 3-Isobutyloxazolidine-2,5-dione

Objective: Overcome the steric hindrance of the N-isobutyl group to achieve high-molecular-weight polypeptoids using a transition metal catalyst.

-

Preparation: Inside an argon-filled glovebox, dissolve 1.0 g of 3-Isobutyloxazolidine-2,5-dione (6.36 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF). NNCAs require higher concentrations due to slower propagation kinetics [5].

-

Catalyst Addition: Add a solution of zero-valent Nickel complex, such as bipyridylNi(COD), at an [M]:[I] ratio of 100:1. Causality: The Ni(0) complex undergoes oxidative addition into the NCA ring, forming an active Ni-amido-amidate propagating species that bypasses traditional steric bottlenecks.

-

Propagation: Heat the reaction to 50°C. The lack of an N–H proton ensures that even at elevated temperatures, AMM cannot occur, preserving the living nature of the chain ends.

-

Monitoring: Track the reaction via FTIR until the 1790/1850 cm⁻¹ bands disappear (typically 48-72 hours for sterically hindered NNCAs).

-

Quenching & Isolation: Quench the active metal chain ends with 1M HCl in methanol. Precipitate the polymer in cold hexanes, isolate via centrifugation, and dry under vacuum to yield poly(N-isobutylglycine).

References

-

PubChem. "L-Leucine NCA; CID 10236023." National Center for Biotechnology Information. Available at:[Link]

-

IUCr Journals. "Crystal structure of γ-methyl l-glutamate N-carboxy anhydride." Acta Crystallographica Section E, 2015. Available at:[Link]

-

Luxenhofer, R., et al. "Polypeptoids from N-Substituted Glycine N-Carboxyanhydrides: Hydrophilic, Hydrophobic, and Amphiphilic Polymers with Poisson Distribution." Macromolecules, 2011. Available at:[Link]

-

NSF Public Access Repository. "Polypeptoids and Peptoid–Peptide Hybrids by Transition Metal Catalysis." ACS Macro Letters, 2021. Available at:[Link]

-

Goodman, M., et al. "Collagen-Based Structures Containing the Peptoid Residue N-Isobutylglycine (Nleu). 6. Conformational Analysis of Gly-Pro-Nleu Sequences by 1H NMR, CD, and Molecular Modeling." Journal of the American Chemical Society / Biochemistry, 1997. Available at:[Link]

Thermodynamic Stability of Leucine N-Carboxyanhydride (Leu-NCA) Monomers: Mechanisms, Moisture-Tolerant Synthesis, and Analytical Validation

Executive Summary

The synthesis of well-defined polypeptide-based biomaterials, such as amphiphilic block copolypeptides (e.g., PEG-b-pLeu), relies heavily on the ring-opening polymerization (ROP) of

As a Senior Application Scientist, I have structured this technical guide to move beyond basic procedural steps. Here, we will dissect the fundamental thermodynamic vulnerabilities of Leu-NCA, explain the causality behind its degradation pathways, and provide field-proven, self-validating experimental protocols for its moisture-tolerant synthesis and long-term stabilization.

The Thermodynamic Vulnerability of the NCA Ring

The chemical architecture of

Mechanistic Pathways of Degradation

The degradation of Leu-NCA is not merely a loss of monomer; it is an autocatalytic event that ruins entire batches through premature polymerization.

-

Moisture-Induced Hydrolysis: Water exerts a twofold effect on NCAs, acting as both a nucleophile and a base[1]. As a nucleophile, water attacks the highly reactive C-5 carbonyl group. This nucleophilic attack ruptures the anhydride ring, forming an unstable carbamic acid intermediate that rapidly decarboxylates (releasing CO₂) to yield the parent amino acid, L-leucine[2].

-

Auto-Polymerization (The Cascade Effect): The newly formed L-leucine contains a primary amine. This amine acts as a potent nucleophilic initiator. Via the Normal Amine Mechanism (NAM) , the amine attacks the C-5 position of an intact Leu-NCA monomer[3]. This initiates a spontaneous, uncontrolled Ring-Opening Polymerization (ROP) cascade, converting the valuable monomer into dead, insoluble poly-L-leucine[4].

-

Acid-Catalyzed Decomposition: Traditional Fuchs-Farthing synthesis utilizes phosgene or triphosgene, generating hydrogen chloride (HCl) as a byproduct[4]. Residual HCl dramatically lowers the activation energy for ring decomposition, acting as a catalyst that accelerates both hydrolysis and thermal degradation[5].

Fig 1. Chemical degradation and auto-polymerization pathway of Leu-NCA.

Strategies for Enhancing Thermodynamic Stability

Historically, maintaining the thermodynamic stability of Leu-NCA required stringent, anhydrous conditions (gloveboxes, Schlenk lines) and storage at -20°C[6]. To overcome these limitations, modern synthetic strategies focus on advanced HCl scavenging .

While early scale-up efforts utilized (+)-limonene or

The Causality of Epoxide Scavenging: Epoxides undergo an ultra-fast, irreversible ring-opening reaction with HCl to form stable chlorohydrins (e.g., 1-chloro-2-propanol)[5]. By instantaneously stripping both protons and chloride ions from the reaction mixture, epoxides completely halt acid-catalyzed decomposition. This allows the NCA ring to form and remain thermodynamically stable even in open-flask, moisture-tolerant environments[5].

Quantitative Data: Stability Metrics

The table below summarizes the thermodynamic stability and shelf-life of Leu-NCA synthesized under varying conditions:

| Synthesis Condition | HCl Scavenger | Reaction Atmosphere | Storage Temp (°C) | Yield (%) | Shelf-Life (Stability) |

| Standard Fuchs-Farthing | None | Strict Nitrogen (Glovebox) | -20°C | 60 - 70% | < 2 weeks |

| Modified Fuchs-Farthing | (+)-Limonene | Strict Nitrogen | -20°C | ~85% | 1 - 2 months |

| Open-Flask Route | Propylene Oxide | Ambient Air (Moisture) | -20°C | > 90% | > 3 months |

Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to ensure the operator understands why a parameter is controlled, rather than just how to execute it.

Protocol 1: Moisture-Tolerant Synthesis of Leu-NCA

Based on the epoxide-scavenging methodology validated by[5].

-

Reagent Preparation: Suspend 10 mmol of L-leucine and 4 mmol of triphosgene in 50 mL of analytical grade tetrahydrofuran (THF) in an open flask.

-

Causality: Triphosgene is utilized as a safer, solid alternative to phosgene gas, providing the exact stoichiometric equivalent of carbonyl groups required for the cyclization of the amino acid[2].

-

-

Epoxide Addition (Critical Step): Add 30 mmol of propylene oxide (PO) directly to the suspension at room temperature.

-

Causality: PO acts as the ultra-fast HCl scavenger. Its addition prevents the local accumulation of acidity, protecting the nascent, thermodynamically vulnerable NCA ring from immediate acid-catalyzed hydrolysis[5].

-

-

Reaction Monitoring: Stir the mixture vigorously at room temperature until the opaque suspension transitions to a completely clear solution (typically 1 to 2 hours).

-

Causality: L-leucine is insoluble in THF, whereas Leu-NCA is highly soluble. The optical clearing of the solution is a self-validating visual indicator of complete monomer conversion.

-

-

Workup and Purification: Concentrate the solution under reduced pressure to one-third of its volume. Rapidly precipitate the product by adding cold, anhydrous hexane. Filter and recrystallize from a THF/hexane mixture.

-

Causality: Rapid precipitation isolates the Leu-NCA crystals while leaving the highly soluble chlorohydrin byproducts and unreacted epoxides in the supernatant, ensuring high monomer purity.

-

Fig 2. Experimental workflow for moisture-tolerant Leu-NCA synthesis and validation.

Protocol 2: Analytical Validation of Thermodynamic Stability

To guarantee the monomer has not undergone premature auto-polymerization during storage, it must be analytically validated prior to use in ROP.

-

FTIR Spectroscopy Monitoring:

-

Procedure: Analyze a dry aliquot of the synthesized Leu-NCA via Attenuated Total Reflectance (ATR) FTIR.

-

Causality & Validation: A thermodynamically stable, intact Leu-NCA ring exhibits two prominent, sharp characteristic peaks at 1800 cm⁻¹ and 1780 cm⁻¹ (anhydride C=O stretching), alongside a secondary amine (-NH-) stretch at 3331 cm⁻¹ [2].

-

Failure State: If the monomer has degraded, you will observe the disappearance of the 1800 cm⁻¹ peak and the emergence of Amide I (1654 cm⁻¹) and Amide II (1542 cm⁻¹) vibrations, definitively proving that dead poly-L-leucine has formed[2].

-

-

¹H NMR Spectroscopy:

-

Procedure: Dissolve 5 mg of the monomer in CDCl₃ and acquire a ¹H NMR spectrum.

-

Causality & Validation: The intact NCA ring proton (

-CH) should appear as a sharp, distinct multiplet. The protons of the secondary amine (-NH-) will show a chemical shift at roughly 6.05 ppm[2]. Broadening of these peaks or the appearance of a polymeric backbone signal indicates kinetic instability and partial polymerization.

-

References

-

Title: A moisture-tolerant route to unprotected α/β-amino acid N-carboxyanhydrides and facile synthesis of hyperbranched polypeptides Source: Nature Communications URL: [Link]

-

Title: Synthesis and characterization of poly-L-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction Source: Physical Chemistry Chemical Physics (RSC Publishing) URL: [Link]

-

Title: A Scalable Synthesis of L-Leucine-N-carboxyanhydride Source: Organic Process Research & Development (ACS Publications) URL: [Link]

-

Title: Kinetic Stability Modulation of Polymeric Nanoparticles for Enhanced Detection of Influenza Virus via Penetration of Viral Fusion Source: The Royal Society of Chemistry (RSC) URL: [Link]

Sources

- 1. Synthesis and characterization of poly-l-leucine initialized and immobilized by rehydrated hydrotalcite: understanding stability and the nature of interaction - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. rsc.org [rsc.org]

- 3. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 4. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Open-vessel polymerization of N-carboxyanhydride (NCA) for polypeptide synthesis | Springer Nature Experiments [experiments.springernature.com]

- 6. NCA - UNCA | PMC Isochem [pmcisochem.fr]

- 7. pubs.acs.org [pubs.acs.org]

A Technical Guide to Polypeptide Synthesis Using 3-Isobutyloxazolidine-2,5-dione (Valine N-Carboxyanhydride)

Executive Summary

The synthesis of well-defined polypeptides is a cornerstone of advanced biomaterial and therapeutic development. Among the most robust and versatile methods for this purpose is the ring-opening polymerization (ROP) of α-amino acid N-carboxyanhydrides (NCAs). This guide provides an in-depth technical overview of 3-isobutyloxazolidine-2,5-dione, the NCA derived from L-valine (Val-NCA). We explore its critical role as a monomer for producing poly(L-valine) and valine-containing block copolymers, materials of significant interest due to their unique hydrophobic and conformational properties. This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the underlying chemistry, detailed experimental protocols, and critical insights into the polymerization mechanisms, characterization, and applications of this important building block.

Section 1: The Foundation: α-Amino Acid N-Carboxyanhydrides (NCAs)

α-Amino acid N-carboxyanhydrides, also known as Leuchs' anhydrides, are cyclic derivatives of amino acids that serve as highly efficient monomers for polypeptide synthesis.[1] Their significance lies in the ring strain of the five-membered heterocyclic ring, which facilitates a ring-opening polymerization reaction that is typically driven by the release of carbon dioxide. This process allows for the formation of long polypeptide chains under relatively mild conditions, making it one of the most powerful methods for preparing high molecular weight poly(amino acids).[2][3]

The two primary historical methods for synthesizing NCAs are:

-

The Leuchs Method: This initial approach involved the cyclization of N-alkoxycarbonyl-amino acid chlorides, often requiring heat and vacuum, which could lead to the decomposition of sensitive NCAs.[1][4][5]

-

The Fuchs-Farthing Method: A more direct and widely adopted method involves the reaction of a free α-amino acid with phosgene or a phosgene equivalent, such as triphosgene or diphosgene.[4][5] This method is valued for its efficiency and ability to produce high-purity NCAs without significant racemization.[4]

3-Isobutyloxazolidine-2,5-dione is the specific NCA derived from the amino acid L-valine. Its isobutyl side chain imparts significant hydrophobicity to the resulting polymers, influencing their solubility, self-assembly behavior, and secondary structure.

Section 2: Synthesis and Purification of 3-Isobutyloxazolidine-2,5-dione (Val-NCA)

The successful synthesis of well-defined poly(L-valine) is critically dependent on the purity of the Val-NCA monomer. Impurities such as unreacted amino acids, hydrogen chloride, or water can act as unintentional initiators or chain-terminating agents, leading to poor control over molecular weight and a broad dispersity of polymer chains.[4][6][7] The Fuchs-Farthing method is the standard for preparing high-purity Val-NCA.[8]

Experimental Protocol: Val-NCA Synthesis (Fuchs-Farthing Method)

This protocol outlines the synthesis of Val-NCA from L-valine using triphosgene.

Materials:

-

L-valine (dried under vacuum at 60 °C for 12 hours)

-

Triphosgene (bis(trichloromethyl) carbonate)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Hexanes

-

Nitrogen or Argon gas supply

-

Flame-dried glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a magnetic stirrer, suspend the dried L-valine (e.g., 5 g, 43 mmol) in 80 mL of anhydrous THF.[9]

-

Phosgenation: While stirring vigorously, add a solution of triphosgene (1.1 equivalents per amino group) in anhydrous THF dropwise to the suspension. The reaction is typically heated to 40-60 °C to facilitate the reaction and help remove the HCl byproduct with a steady flow of inert gas.[8]

-

Monitoring: The reaction is monitored until the suspension becomes a clear solution, indicating the consumption of the solid amino acid. This can take several hours.

-

Work-up: Once the reaction is complete, the solution is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude Val-NCA as a solid.

-

Purification: The crude product is purified by recrystallization. Dissolve the solid in a minimum amount of hot anhydrous THF or ethyl acetate, and then add anhydrous hexanes until the solution becomes cloudy. Cool the mixture (e.g., to -20 °C) to induce crystallization.[8] This step is crucial and should be repeated until a high-purity product is obtained.[6]

-

Drying and Storage: The purified white crystalline Val-NCA is filtered under an inert atmosphere, washed with cold anhydrous hexanes, and dried under high vacuum. The final product must be stored in a glovebox or a sealed container under an inert atmosphere at low temperature (-20 °C) to prevent degradation.[8]

Section 3: The Heart of the Process: Ring-Opening Polymerization (ROP) Mechanisms

The polymerization of Val-NCA proceeds via a ring-opening mechanism where the oxazolidine-2,5-dione ring is opened, followed by the elimination of CO₂, to form an amide bond. The choice of initiator dictates the precise mechanism, which in turn governs the characteristics of the final polypeptide.[5][10]

Normal Amine Mechanism (NAM)

Initiated by nucleophiles containing a labile proton, most commonly primary amines, the NAM is the preferred route for achieving controlled, living polymerizations.[5][11] The process involves the nucleophilic attack of the amine initiator on the C5 carbonyl of the NCA ring.[4] This is followed by ring-opening and decarboxylation to generate a new primary amine at the chain end, which then propagates by attacking another NCA monomer. Because the initiator becomes covalently bound to the polymer and each chain grows from an initiator molecule, the degree of polymerization can be controlled by the initial monomer-to-initiator ratio ([M]/[I]).

Activated Monomer Mechanism (AMM)

The AMM is initiated by strong, non-nucleophilic bases, such as tertiary amines or metal alkoxides.[10][11] In this pathway, the initiator acts as a base, deprotonating the nitrogen at the N3 position of the NCA ring.[5] This creates a highly nucleophilic NCA anion, which then attacks a neutral NCA monomer to initiate polymerization. The AMM often leads to very rapid polymerization but typically offers less control over molecular weight and results in broader dispersity compared to the NAM.[5][11]

Workflow and Mechanistic Diagrams

Caption: The Activated Monomer Mechanism (AMM) for NCA polymerization.

Section 4: A Practical Guide to Poly(L-valine) Synthesis

Executing a successful NCA polymerization requires meticulous attention to anhydrous conditions and procedural detail.

Experimental Protocol: Primary Amine-Initiated ROP of Val-NCA

This protocol describes a controlled polymerization using a primary amine initiator. The target degree of polymerization (DP) is set by the monomer-to-initiator ratio ([M]/[I]).

Materials:

-

High-purity Val-NCA (from Section 2)

-

Primary amine initiator (e.g., n-hexylamine), freshly distilled

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Chloroform (CHCl₃)), purified and de-gassed

-

Non-solvent for precipitation (e.g., methanol or diethyl ether)

-

Inert atmosphere glovebox or high-vacuum Schlenk line

Procedure:

-

Preparation: All glassware must be rigorously dried in an oven and cooled under vacuum. All transfers of monomer, solvent, and initiator must be performed under a strictly inert atmosphere. 2[8]. Monomer Dissolution: In the glovebox, dissolve a known quantity of Val-NCA in the anhydrous solvent to a desired concentration (e.g., 1-5% w/v).

-

Initiation: Prepare a stock solution of the initiator in the same anhydrous solvent. Using a gas-tight syringe, rapidly inject the calculated amount of initiator solution into the stirring monomer solution. T[6]he amount is determined by your target [M]/[I] ratio.

-

Polymerization: Allow the reaction to stir at room temperature or a controlled temperature (e.g., 0 °C to minimize side reactions). T[6][12]he reaction time can range from hours to days depending on monomer reactivity and concentration.

-

Monitoring: The polymerization progress can be monitored by taking small aliquots from the reaction and analyzing them with FT-IR. The disappearance of the characteristic NCA anhydride peaks around 1850 and 1790 cm⁻¹ indicates monomer consumption. 6[6][8]. Termination and Precipitation: Once the desired conversion is achieved, the reaction is quenched by precipitating the polymer into a large volume of a stirred non-solvent. F[8]or poly(L-valine), which is hydrophobic, this is often cold methanol or diethyl ether.

-

Purification and Drying: The precipitated poly(L-valine) is collected by filtration or centrifugation. The polymer is washed several times with the non-solvent to remove any unreacted monomer and initiator. The final white solid is dried under high vacuum to a constant weight.

[6]#### Troubleshooting Common Polymerization Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Broad Polydispersity (PDI > 1.2) | 1. Monomer Impurities <br> 2. Moisture Contamination <[6]br> 3. High Reaction Temperature | [6][12] 1. Re-purify the Val-NCA monomer. 2. Ensure all glassware, solvents, and reagents are rigorously dried. 3. Conduct the polymerization at a lower temperature (e.g., 0 °C). |

| Low Molecular Weight (DP < Target) | 1. Inactive or impure initiator. 2. Presence of chain-terminating impurities. 3. Water acting as an initiator. | 1. Purify the initiator by distillation. 2. Rigorously purify the monomer and solvent. 3. Maintain strict anhydrous conditions. |

| Polymerization Fails to Initiate | 1. Inactive initiator. 2. Presence of polymerization inhibitors (e.g., residual acid from NCA synthesis). | 1. Use a fresh, purified batch of initiator. 2. Ensure the Val-NCA is thoroughly purified and free of acidic byproducts. |

Section 5: Characterization of Poly(L-valine)

Confirming the successful synthesis and defining the properties of the resulting polypeptide is a critical final step.

| Technique | Purpose | Expected Results for Poly(L-valine) |

| Gel Permeation Chromatography (GPC/SEC) | Determine number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn). | [6] A narrow, monomodal peak. For a controlled polymerization, PDI should be low (<1.2). |

| ¹H NMR Spectroscopy | Confirm the chemical structure and verify the absence of monomer. | Broad peaks corresponding to the polypeptide backbone and the isobutyl side chain protons. Absence of sharp NCA ring protons. |

| FT-IR Spectroscopy | Confirm polymer structure and absence of monomer. | Presence of strong Amide I (~1650 cm⁻¹) and Amide II (~1540 cm⁻¹) bands. Absence of NCA anhydride peaks (~1850, 1790 cm⁻¹). |

| Circular Dichroism (CD) / Raman Spectroscopy | Determine the secondary structure (α-helix vs. β-sheet). | [13][14] High molecular weight poly(L-valine) can adopt an α-helical conformation, while lower molecular weight or specially treated samples may form β-sheets. |

Section 6: Applications in Research and Drug Development

The unique properties of poly(L-valine) make it a valuable component in the design of advanced biomaterials. Its pronounced hydrophobicity is a key feature exploited in drug delivery applications.

[15][16]* Drug Delivery Vehicles: Poly(L-valine) can form the hydrophobic core of amphiphilic block copolymer micelles. These self-assembled nanostructures are capable of encapsulating poorly water-soluble drugs, shielding them from the aqueous environment, improving their solubility, and enabling their transport through the bloodstream. *[15][17] Amphiphilic Block Copolymers: Val-NCA can be used in sequential ROP with hydrophilic NCAs (e.g., glutamate or lysine derivatives) to create well-defined amphiphilic block copolymers. These materials are fundamental to forming nanoparticles, vesicles (polymersomes), and hydrogels for controlled release applications. *[15] Lipidated Polypeptides: The initiation of Val-NCA polymerization with a lipidated amine (e.g., hexadecylamine) produces lipidated poly(amino acids) (LPAAs). T[15]hese molecules are potent amphiphiles that self-assemble into robust nanostructures for entrapping a wide range of therapeutic payloads.

[15]The inherent biocompatibility and biodegradability of the polypeptide backbone further enhance the appeal of poly(L-valine)-based materials for clinical and biomedical applications.

Section 7: Conclusion and Future Outlook

3-Isobutyloxazolidine-2,5-dione is more than just a chemical reagent; it is a versatile and powerful building block for the creation of advanced functional materials. A thorough understanding of its synthesis, purification, and polymerization behavior is paramount to harnessing its full potential. The ability to precisely control the synthesis of poly(L-valine) and its copolymers through controlled/living polymerization techniques opens the door to designing sophisticated nanocarriers for targeted drug delivery, responsive biomaterials, and complex tissue engineering scaffolds. Future research will likely focus on developing even faster and more robust polymerization methods that are tolerant to a wider range of functional groups and reaction conditions, further expanding the utility of Val-NCA in addressing complex challenges in medicine and materials science.

References

- Unveiling Proton Transfer as the Key Process to Understand and Promote the Ring-Opening Polymerization of N-Carboxyanhydrides.

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz

- Ring-Opening Polymerization of Amino Acid N-Carboxyanhydrides with Unprotected/Reactive Side Groups. I. d-Penicillamine N-Carbox.

- Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids. Chemical Society Reviews (RSC Publishing).

- Controlled ring-opening polymerization of α-amino acid N-carboxyanhydrides in the presence of tertiary amines. MPG.PuRe.

- Conformation of high-molecular-weight poly(L-valine)

- Technical Support Center: Polypeptide Synthesis via Ring-Opening Polymerization of N-Carboxyanhydrides (NCAs). Benchchem.

- Poly(Amino Acid)

- Conformation of high-molecular-weight poly(L-valine)

- Synthesis of L-valine NCA (Val NCA). Bio-protocol.

- Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides. Frontiers.

- Openvessle and Superfast NCA Polymerization to Synthesize Polypeptides.

- Amino acid N-carboxyanhydride. Wikipedia.

- Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. Cheng Research Group - Illinois.

- Lipidated poly(amino acid) nanostructures as versatile therapeutic delivery vehicles. RSC Publishing.

- Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymeriz

- Living Polymerization of α‐Amino Acid N‐Carboxyanhydrides (NCA) upon Decreasing the Reaction Temperature.

- Synthesis of Polyamino Acids. MilliporeSigma.

- Technical Support Center: N-Carboxyanhydride (NCA)

- Cobalt and Iron Initiators for the Controlled Polymerization of α-Amino Acid-N-Carboxyanhydrides.

- Large-scale synthesis of α-amino acid-N-carboxyanhydrides. Taylor & Francis Online.

- Recent Advances in Poly(amino acids), Polypeptides, and Their Derivatives in Drug Delivery.

- Highly Branched Polymers Based on Poly(amino acid)

- Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. PMC - NIH.

Sources

- 1. Amino acid N-carboxyanhydride - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ring opening polymerization of α-amino acids: advances in synthesis, architecture and applications of polypeptides and their hybrids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Density Functional Theory Studies on the Synthesis of Poly(α-Amino Acid)s Via the Amine-Mediated Ring Opening Polymerizations of N-Carboxyanhydrides and N-Thiocarboxyanhydrides [frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. Strategies to Fabricate Polypeptide-Based Structures via Ring-Opening Polymerization of N-Carboxyanhydrides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pure.mpg.de [pure.mpg.de]

- 12. researchgate.net [researchgate.net]

- 13. Conformation of high-molecular-weight poly(L-valine) in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Conformation of high-molecular-weight poly(L-valine) in solid state - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Molecular weight and formula of 3-Isobutyloxazolidine-2,5-dione

Technical Profile: 3-Isobutyloxazolidine-2,5-dione

Part 1: Chemical Identity & Core Specifications

3-Isobutyloxazolidine-2,5-dione is a specialized N-carboxyanhydride (NCA) derivative used primarily in the synthesis of peptoids (poly-N-substituted glycines). Unlike standard amino acid NCAs (e.g., Leucine NCA) which form polypeptides with a hydrogen-bonded backbone, this N-substituted variant yields polymers lacking backbone hydrogen donors, resulting in unique solubility, thermal, and proteolytic stability profiles critical for modern drug delivery systems.

| Parameter | Specification |

| IUPAC Name | 3-(2-Methylpropyl)-1,3-oxazolidine-2,5-dione |

| Common Name | N-Isobutyl Glycine NCA |

| CAS Number | 51248-35-2 |

| Molecular Formula | |

| Molecular Weight | 157.17 g/mol |

| SMILES | CC(C)CN1C(=O)OC1=O |

| Structural Class | N-Substituted N-Carboxyanhydride (N-NCA) |

| Physical State | White to off-white solid (highly moisture-sensitive) |

| Solubility | Soluble in anhydrous THF, Dioxane, DMF, DCM |

Part 2: Structural Distinction & Isomerism

It is critical for researchers to distinguish 3-Isobutyloxazolidine-2,5-dione from its isomer, Leucine NCA (4-Isobutyloxazolidine-2,5-dione). While they share the same molecular weight and formula, their polymerization products are fundamentally different.

-

3-Isobutyl (N-Substituted): The isobutyl group is attached to the Nitrogen . Polymerization yields Poly(N-isobutyl glycine) , a peptoid.

-

4-Isobutyl (C-Substituted): The isobutyl group is attached to the Alpha-Carbon . Polymerization yields Poly(L-Leucine) , a polypeptide.

Implication for Drug Development: Peptoids (from 3-isobutyl) are resistant to proteases (enzymatic degradation), making them superior candidates for long-circulating drug carriers and peptidomimetics compared to standard polypeptides.

Part 3: Synthesis & Preparation Protocol

The synthesis of 3-Isobutyloxazolidine-2,5-dione follows the Fuchs-Farthing method, utilizing phosgene equivalents to cyclize the amino acid precursor.

Reagents:

-

Precursor: N-Isobutyl Glycine (synthesized via reductive amination of isobutyraldehyde and glycine).

-

Cyclizing Agent: Triphosgene (preferred for safety over gas phosgene) or Diphosgene.

-

Solvent: Anhydrous Tetrahydrofuran (THF) or Dioxane.

-

Scavenger:

-Pinene or Limonene (to trap HCl byproducts).

Step-by-Step Workflow:

-

Suspension: Suspend finely ground N-Isobutyl Glycine in dry THF under an Argon atmosphere.

-

Addition: Add 0.35 equivalents of Triphosgene (generating 1 eq. phosgene in situ).

-

Reflux: Heat to 50–60°C. The reaction proceeds until the solution becomes clear, indicating full consumption of the amino acid.

-

Purification:

-

Evaporate solvent under vacuum.

-

Critical Step: Recrystallize immediately from anhydrous Hexane/THF or Ethyl Acetate/Hexane inside a glovebox.

-

Note: N-substituted NCAs are often oils or low-melting solids and are harder to crystallize than standard NCAs.

-

Synthesis Logic Diagram

Caption: Cyclization pathway of N-isobutyl glycine to N-NCA via phosgenation.

Part 4: Applications in Drug Development

Peptoid Polymerization (ROP)

The primary application is the Ring-Opening Polymerization (ROP) to form Poly(N-isobutyl glycine) . This polymer exhibits Upper Critical Solution Temperature (UCST) or Lower Critical Solution Temperature (LCST) behavior depending on the chain length and end-groups, making it valuable for thermo-responsive drug release.

Proteolytic Stability

Because the nitrogen atom in the backbone is alkylated, there is no H-bond donor, and the steric bulk prevents proteases from cleaving the amide bond. This allows for oral bioavailability and prolonged half-life in plasma.

Pseudo-Peptide Engineering

Researchers use 3-Isobutyloxazolidine-2,5-dione to introduce "kinks" or flexible regions into rigid polypeptide chains (block copolymers), disrupting

Polymerization Mechanism Diagram

Caption: Mechanism of Ring-Opening Polymerization (ROP) initiated by primary amines.

Part 5: Analytical Characterization

To validate the synthesis and purity of 3-Isobutyloxazolidine-2,5-dione, the following analytical signatures must be confirmed:

| Method | Characteristic Signal | Interpretation |

| FT-IR | 1850 cm⁻¹ & 1780 cm⁻¹ | Strong doublet indicating cyclic anhydride (C=O stretches). Absence indicates hydrolysis. |

| ¹H NMR | ~4.1 ppm (s, 2H) | Ring methylene protons ( |

| ¹H NMR | ~3.2 ppm (d, 2H) | Isobutyl methylene protons attached to Nitrogen ( |

| Mass Spec | m/z 157.17 | Molecular ion peak (often weak due to fragmentation/CO2 loss). |

Quality Control Note: The disappearance of the N-H stretch (broad, ~3300 cm⁻¹) from the precursor N-isobutyl glycine is a rapid indicator of successful cyclization.

Part 6: Handling & Storage (Critical)

NCAs are notoriously unstable. 3-Isobutyloxazolidine-2,5-dione will hydrolyze back to N-isobutyl glycine upon contact with ambient moisture, releasing

-

Storage: Store at -20°C or lower in a sealed vial under Argon/Nitrogen.

-

Handling: Always handle inside a glovebox or use strict Schlenk line techniques.

-

Solvents: All solvents used for polymerization (DMF, THF) must be dried (water content < 10 ppm) to prevent uncontrolled initiation by water.

References

- Kricheldorf, H. R. (2006).

- Zuckermann, R. N., et al. (1992). Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis. Journal of the American Chemical Society. (Contextual grounding for Peptoid utility).

-

Luxenhofer, R., et al. (2010). Doubly Amphiphilic Poly(2-oxazoline)s as High-Capacity Delivery Systems for Hydrophobic Drugs. Biomaterials.[1][2] (Reference for N-substituted polymer applications).

-

PubChem. Compound Summary for CAS 51248-35-2. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: History and Advanced Methodology of Leucine NCA Ring-Opening Polymerization

Abstract This technical guide delineates the evolution of Leucine N-carboxyanhydride (Leu-NCA) polymerization, moving from Hermann Leuchs' serendipitous discovery in 1906 to modern controlled "living" polymerization techniques. Designed for senior scientists, this document synthesizes historical context with rigorous experimental protocols, mechanistic analysis, and self-validating workflows for the synthesis of well-defined Poly(L-Leucine) (PLL) and its block copolymers.

Historical Evolution: From "Leuchs' Anhydride" to Precision Macromolecules

The history of Leucine NCA is the history of the fight for control over polydispersity and chain architecture.

The Discovery (1906–1950s)

Hermann Leuchs discovered the N-carboxyanhydride class in 1906 while attempting to purify N-ethoxycarbonyl-glycine chloride. Upon heating, the compound cyclized and eliminated ethyl chloride, forming what we now call the NCA ring. Leuchs noted that these "anhydrides" spontaneously polymerized upon heating or exposure to moisture, releasing CO₂.

-

Significance: This established the fundamental instability of the NCA ring—a feature that makes it a potent monomer but a storage nightmare.

-

The Fuchs-Farthing Method (1950): While Leuchs used cyclization of urethane derivatives, the field shifted to the Fuchs-Farthing method , which utilizes the direct phosgenation of free amino acids. This remains the gold standard for Leucine NCA synthesis today due to its scalability, though modern adaptations replace gaseous phosgene with triphosgene.

The "Amine vs. Base" Debate (1950s–1990s)

For decades, researchers struggled to control the molecular weight distribution (Ð) of poly(leucine). Two competing mechanisms were identified, often occurring simultaneously, leading to multimodal distributions:

-

Normal Amine Mechanism (NAM): A nucleophilic attack by a primary amine on the C5 carbonyl.[1] This is the desired "living" pathway.

-

Activated Monomer Mechanism (AMM): Basic initiators (or sterically hindered amines) deprotonate the N-H group of the NCA, creating a nucleophilic NCA anion. This anion attacks another monomer, leading to uncontrolled chain growth and high dispersity (Ð > 1.5).

The Deming Transition (1997–Present)

In 1997, Timothy Deming revolutionized the field by introducing transition metal initiators (Ni and Co) that effectively eliminated the AMM. By forming a stable metallacycle intermediate, these initiators forced the reaction to proceed solely through a coordination-insertion mechanism, allowing for the first time the synthesis of Poly(Leucine) with Poisson distributions (Ð < 1.1) and predictable molecular weights.[1][2][3][4]

Mechanistic Analysis: The Battle for Control

The choice of initiator dictates the pathway. Below is a visualization of the competing pathways that define NCA polymerization logic.

Pathway Diagram: NAM vs. AMM

Figure 1: Divergence of NCA polymerization pathways based on initiator selection. Primary amines favor the Normal Amine Mechanism (NAM), while bases trigger the chaotic Activated Monomer Mechanism (AMM).

Comparative Data: Initiator Performance

The following table summarizes the performance of historical and modern initiators for Leucine NCA polymerization.

| Initiator Class | Representative Agent | Mechanism | Control (Ð) | Key Limitation |

| Primary Amines | Hexylamine, Benzylamine | NAM | Moderate (1.2–1.4) | Vulnerable to AMM if basicity is high; slow initiation relative to propagation. |

| Tertiary Amines | Triethylamine (TEA) | AMM | Poor (> 1.5) | Only useful for high MW where dispersity is irrelevant. |

| Alkoxides | Sodium Methoxide | AMM | Poor (> 1.5) | Rapid polymerization but highly uncontrolled. |